N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide is a heterocyclic compound featuring a thiazole core fused with a benzodioxole moiety, a pyrazole ring substituted with a methyl group, and a phenylbutanamide side chain. The benzodioxole group may enhance metabolic stability, while the phenylbutanamide chain could influence binding affinity and solubility. Synthesis of such compounds typically involves condensation reactions and carbodiimide-mediated couplings, as seen in related derivatives .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-18(16-7-5-4-6-8-16)23(29)26-22-11-15(2)27-28(22)24-25-19(13-32-24)17-9-10-20-21(12-17)31-14-30-20/h4-13,18H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJHIHACYFQHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole and pyrazole structure, contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
- Synthesis of Thiazole Ring : Hantzsch thiazole synthesis through condensation of α-haloketones with thioamides.
- Coupling Reactions : Palladium-catalyzed cross-coupling of the benzodioxole and thiazole rings.
- Amidation : Final formation of the amide bond.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, derivatives containing the thiazole ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 27.3 |
| Compound B | HCT116 (Colon) | 6.2 |
These findings suggest that modifications in the structure can significantly enhance anticancer activity .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for treating chronic inflammatory diseases.
The biological activity is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this class have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Hepatic Fibrosis : A related thiazole derivative demonstrated anti-fibrotic activity by blocking TGF-beta signaling in hepatic stellate cells .
- In Vivo Studies : Animal models have shown promising results regarding the pharmacokinetics and biodistribution of related compounds, indicating potential for brain uptake and rapid clearance, which is favorable for therapeutic applications .
Scientific Research Applications
Structural Overview
The compound features several key functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen, known for various pharmacological activities. |
| Benzo[d][1,3]dioxole | A fused bicyclic structure that enhances interaction with biological targets. |
| Pyrazole | A heterocyclic compound associated with diverse pharmacological effects. |
Medicinal Chemistry
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide is primarily studied for its potential therapeutic properties:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through mechanisms such as:
- Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents.
- Apoptosis Induction : Studies demonstrate that certain pyrazole derivatives can induce apoptosis in cancer cells (e.g., MDA-MB-231 breast cancer cells), enhancing caspase activity at concentrations as low as 1 μM.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. For instance, benzofuran-pyrazole derivatives exhibit broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Biological Interactions
The interactions of this compound with biological macromolecules such as proteins and nucleic acids are also under investigation. Understanding these interactions can provide insights into the compound's mechanism of action and potential therapeutic targets.
Materials Science
In addition to its medicinal applications, the compound is explored for its potential use in developing organic semiconductors and advanced materials due to its unique structural properties.
Study on Anticancer Effects
A study published in MDPI highlighted the synthesis and evaluation of benzofuran-pyrazole-based compounds for their anticancer activity. The findings indicated that certain derivatives could effectively inhibit cancer cell proliferation and induce apoptosis through specific molecular pathways .
Antimicrobial Activity Assessment
Another research article focused on the synthesis of benzothiazole-based compounds demonstrated their antimicrobial efficacy against E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to standard antibiotics like ciprofloxacin . This suggests that derivatives of N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenybutanamide may hold promise as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares core motifs with several analogs, but substituent variations significantly impact properties:
Key Observations :
Comparison :
- The use of carbodiimide coupling (e.g., EDCl/HOBt) is common across analogs, ensuring efficient amide bond formation .
- Lower yields in compound 74 (20%) suggest challenges in coupling bulkier substituents compared to simpler alkylamide derivatives (82% yield in early steps for compounds) .
Pharmacological Activity
Q & A
Q. What are the standard synthetic routes for N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide?
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Condensation of 5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with a substituted pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-amine) using K₂CO₃ in DMF at room temperature to form the thiazole-pyrazole core .
- Step 2 : Acylation of the pyrazole nitrogen with 2-phenylbutanoyl chloride under anhydrous conditions.
- Step 3 : Cyclization or purification via recrystallization (e.g., DMF-EtOH mixtures) to isolate the final compound .
Key variables : Solvent choice (DMF preferred for solubility), base strength (K₂CO₃ vs. stronger bases), and reaction time (2–24 hours).
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemical integrity, particularly for the thiazole and benzo[d][1,3]dioxol groups .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z 478.15) and detect synthetic byproducts .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .
Validation : Cross-reference spectral data with analogs reported in literature .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In vitro enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess baseline toxicity .
- Solubility and stability : Measure logP (octanol-water partition) and plasma stability via HPLC .
Advanced Research Questions
Q. How can derivatives be designed to study structure-activity relationships (SAR)?
Q. What computational methods predict binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the benzo[d][1,3]dioxol group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
Validation : Correlate docking scores (e.g., ΔG = -9.5 kcal/mol) with experimental IC₅₀ values .
Q. How can contradictions in biological activity data be resolved?
- Case example : Discrepancies in cytotoxicity (e.g., high activity in one lab vs. low in another) may arise from:
- Resolution : Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines) and share reference samples between labs .
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent selection : Replace DMF with acetonitrile or THF to reduce toxicity and simplify purification .
- Catalyst screening : Test Pd/C or CuI for coupling steps to improve yield (e.g., from 60% to 85%) .
- Process monitoring : Use inline FTIR to track reaction progress and minimize byproduct formation .
Q. What strategies address stereochemical challenges in synthesizing analogs?
- Chiral resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry at the phenylbutanamide moiety .
Validation : X-ray crystallography (e.g., CCDC deposition) to confirm absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
